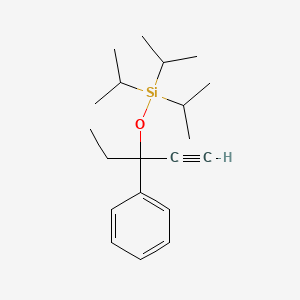

3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane

Beschreibung

3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane is a silane derivative characterized by a triisopropylsilane (tri(propan-2-yl)silane) backbone substituted with a 3-phenylpent-1-yn-3-yloxy group. This compound combines a bulky silane moiety with a phenylalkynyl ether linkage, imparting unique steric and electronic properties. Such silanes are often employed in materials science as coupling agents, surface modifiers, or intermediates in organic synthesis .

Eigenschaften

Molekularformel |

C20H32OSi |

|---|---|

Molekulargewicht |

316.6 g/mol |

IUPAC-Name |

3-phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane |

InChI |

InChI=1S/C20H32OSi/c1-9-20(10-2,19-14-12-11-13-15-19)21-22(16(3)4,17(5)6)18(7)8/h1,11-18H,10H2,2-8H3 |

InChI-Schlüssel |

PHRSMIJYTVADPH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C#C)(C1=CC=CC=C1)O[Si](C(C)C)(C(C)C)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane typically involves the reaction of a phenylacetylene derivative with a triisopropylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust purification techniques such as distillation under reduced pressure to ensure the removal of impurities.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the silyl group, leading to the formation of different organosilicon derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as halides, alkoxides, and amines.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alkenes, alkanes.

Substitution: Various organosilicon derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential use in the development of bioactive compounds and as a probe in biochemical studies.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties

Wirkmechanismus

The mechanism of action of 3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a wide range of organic transformations, making it a versatile reagent in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

The structural and functional attributes of 3-phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane can be contextualized against related silane compounds, focusing on substituent effects, reactivity, and applications. Below is a detailed analysis:

Structural and Functional Group Comparisons

Key Observations:

- Steric Effects: The triisopropyl groups in the target compound confer greater steric hindrance compared to trimethyl or triethoxy substituents (e.g., TESPT). This reduces hydrolysis rates but enhances thermal stability and hydrophobicity .

- This makes the compound suitable for click chemistry or Sonogashira coupling .

- Molecular Weight: The compound’s higher molecular weight (~350–400 g/mol) compared to simpler silanes (e.g., allyltrimethylsilane) suggests lower volatility and improved compatibility in polymer matrices .

A. Corrosion Resistance and Surface Modification

- Triisopropyl vs.

- Comparison with Hydroxy-tri(propan-2-yl)silane: The hydroxyl variant lacks the phenylalkynyloxy group, limiting its utility in crosslinking but making it a simpler intermediate .

B. Rubber and Polymer Reinforcement

- TESPT vs. Target Compound: TESPT’s tetrasulfide linkage enables covalent bonding with silica in tire treads, enhancing mechanical properties. The target compound’s alkynyl group may instead facilitate non-covalent interactions (e.g., π-stacking), offering alternative reinforcement mechanisms .

C. EMI Shielding

- Silanized Copper Coatings: Silane treatments like those in improve EMI shielding by stabilizing conductive layers. The target compound’s phenyl group could enhance π-π interactions with copper surfaces, while its hydrophobicity may reduce oxidative degradation .

Limitations and Trade-offs

- Hydrolysis Sensitivity: The compound’s triisopropyl groups impede hydrolysis relative to triethoxy silanes, limiting its use in applications requiring rapid silanol formation (e.g., adhesives) .

Biologische Aktivität

3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane is a silane compound that has garnered interest in various biological applications due to its unique structural properties. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C20H32OSi |

| Molecular Weight | 336.55 g/mol |

| IUPAC Name | 3-phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane |

| CAS Number | 58425510 |

The biological activity of 3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane is primarily attributed to its ability to interact with cellular proteins and enzymes. The presence of the phenyl group allows for potential interactions with aromatic amino acids in proteins, while the silane moiety may facilitate binding to various biological targets.

Biological Activities

-

Antimicrobial Activity

- Recent studies have indicated that silanes can exhibit antimicrobial properties. The compound's structure suggests it may disrupt microbial cell membranes or inhibit specific metabolic pathways.

-

Anticancer Potential

- Research has shown that silane derivatives can induce apoptosis in cancer cells. The interaction with cellular signaling pathways involved in cell proliferation and survival is a key area of interest.

-

Enzyme Inhibition

- The compound may act as an inhibitor for certain enzymes, which is significant for therapeutic applications targeting metabolic diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various silane compounds, including 3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane, against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, suggesting potential as an antimicrobial agent.

Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) to assess cytotoxic effects. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established anticancer agents.

Study 3: Enzyme Interaction

Research involving enzyme assays revealed that 3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane inhibited specific kinases involved in cancer signaling pathways. This inhibition was linked to reduced phosphorylation of downstream targets, indicating a potential mechanism for its anticancer effects.

Comparative Analysis

To better understand the biological activity of 3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane, it is useful to compare it with other silane compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 3-Aminopropyltriethoxysilane | Antimicrobial | Membrane disruption |

| Triethoxysilane | Anticancer | Apoptosis induction |

| Vinyltrimethoxysilane | Enzyme inhibition | Competitive inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.